molecular formula C19H20F3NO4 B1205520 (S)-fluazifop-butyl CAS No. 79241-47-7

(S)-fluazifop-butyl

Cat. No. B1205520
CAS RN: 79241-47-7
M. Wt: 383.4 g/mol
InChI Key: VAIZTNZGPYBOGF-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of (S)-fluazifop-butyl involves the reaction of R-methylsulfuryl lactic acid butyl ester with 4-(5-(trifluoromethyl pytidine-2-benzeneoxy) phenol prepared from hydroquinone with 2-chloro-5-tri-fluoromethylpyridine as the starting material via etherification. This process is confirmed by elemental analysis, IR, and 1H NMR, achieving a total yield above 39.85% and a purity determined by HPLC of 94% (Zhou Zhi-lian, 2009).

Molecular Structure Analysis

The molecular structure of (S)-fluazifop-butyl has been elucidated through comprehensive spectroscopic techniques, including infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). These analyses confirm the presence of key functional groups and the overall molecular architecture essential for its herbicidal activity.

Chemical Reactions and Properties

(S)-fluazifop-butyl undergoes photochemical isomerization under ultraviolet irradiation, converting to its isomer with first-order kinetics. This transformation highlights its chemical reactivity and the potential for environmental degradation pathways (A. Frigerio, A. Pusino, & C. Gessa, 1987).

Scientific Research Applications

Phytotoxicity in Wildflower Species

  • Phytotoxicity on Wildflowers: Fluazifop-P-butyl, a selective graminicide, is used to control grass weeds in dicotyledonous crops and amenity areas. A study by Blake et al. (2012) found that while it can reduce seedling emergence and increase phytotoxicity in native wildflower and grass species, these effects are generally temporary and occur only at high application rates. This research is relevant for managing amenity areas for biodiversity (Blake et al., 2012).

Metabolism in Resistant Goosegrass

  • Metabolism in Resistant Biotype: Wang et al. (2017) studied the metabolism of fluazifop-P-butyl in a resistant biotype of goosegrass. They used liquid chromatography/tandem mass spectrometry (LC/MS/MS) to analyze metabolites and identified several compounds, shedding light on the metabolic pathway of fluazifop-P-butyl in goosegrass (Wang et al., 2017).

Oxidative Stress in Phaseolus Vulgaris

  • Oxidative Stress Induction: Odjegba and Adebisi (2022) found that fluazifop-P-butyl significantly decreases plant biomass and induces oxidative stress in Phaseolus vulgaris, leading to physiological disorders and potential yield reduction (Odjegba & Adebisi, 2022).

Soil Bacterial Communities Impact

  • Soil Bacterial Communities: Darine et al. (2015) showed that fluazifop-P-butyl affects soil bacterial communities, altering enzyme activities and bacterial richness and structure. This impact was more pronounced in the rhizosphere compared to bulk soil, indicating significant ecological effects (Darine et al., 2015).

Residue in Crops

  • Residue in Soybean: Kulshrestha et al. (1995) investigated the residues of fluazifop-p-butyl in soybean. They found that it degrades rapidly to fluazifop, which is bound in soil or conjugated in plants, providing insights into its behavior in agricultural settings (Kulshrestha et al., 1995).

Membrane Peroxidation in Weeds

  • Membrane Peroxidation in Bristly Starbur: Luo et al. (2004) found that fluazifop-butyl causes membrane peroxidation in the herbicide-susceptible broad leaf weed bristly starbur, indicating its action mechanism in certain weed species (Luo et al., 2004).

Mechanism of Action

If the compound is a drug or pesticide, the mechanism of action refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

butyl (2S)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIZTNZGPYBOGF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041700
Record name Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-fluazifop-butyl

CAS RN

79241-47-7
Record name (-)-Fluazifop-butyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79241-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluazifop-butyl, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUAZIFOP-BUTYL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5KE466Y0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Sodium (6.9 g, 0.3 mol) was added to n-butanol (200 ml) under nitrogen. When the sodium had reacted, the solution was cooled to room temperature and hydroquinone (16.5 g, 0.15 mol) was added. The temperature was raised to 45° and n-butyl 2-bromoacrylate (26 g, 0.125 mol) was added dropwise. When the acrylate had all been added, the mixture was stirred for 20 hours and then 2-chloro-5-trifluoromethylpyridine (27.2 g, 0.15 mol) was added. The resulting mixture was heated for 30 hours at 65°, allowed to cool, treated with carbon and filtered through Celite. The resulting solution was made up to 500 ml with n-butanol and a hydrogenation catalyst (10% palladium on carbon; 0.5 g) was added. The crude product was hydrogenated at ambient temperature and pressure until hydrogen uptake ceased to give n-butyl 2-[4-(5-trifluoromethylpyridin-2-yloxy)phenoxy]propionate.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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0 (± 1) mol
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16.5 g
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Name
n-butyl 2-bromoacrylate
Quantity
26 g
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The product (15 g) from Step 3 in n-butanol (300 ml) was hydrogenated at room temperature and atmospheric pressure using a 10% palladium on carbon catalyst. When the uptake of hydrogen ceased, the catalyst was filtered off and the filtrate evaporated under reduced pressure. The residue was purified by short-path distillation (at 140°-150°/0.2 mmHg) to afford a main fraction (11.6 g) containing 57% w/w of the desired propionate which was recrystallised from cold hexane to give n-butyl 2-[4-(5-trifluoromethylpyrid-2-yloxy)-phenoxy]propionate. The propionate may then be obtained substantially pure by recrystallisation from cold hexane.
Name
product
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
Quantity
300 mL
Type
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0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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